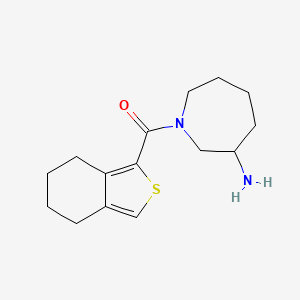

1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-azepanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-azepanamine hydrochloride, also known as TBOA, is a potent and selective blocker of the excitatory amino acid transporter subtype 3 (EAAT3). EAAT3 is responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain, and plays a crucial role in regulating synaptic transmission and plasticity. TBOA has been widely used in scientific research to investigate the role of EAAT3 in various physiological and pathological conditions.

Mechanism of Action

1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-azepanamine hydrochloride acts as a competitive inhibitor of EAAT3, binding to the glutamate binding site and preventing the reuptake of glutamate into presynaptic terminals. This leads to an increase in extracellular glutamate levels and prolonged activation of glutamate receptors, which can have both beneficial and detrimental effects depending on the context. 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-azepanamine hydrochloride has been shown to enhance synaptic plasticity and improve cognitive function in animal models of aging and Alzheimer's disease, while also exacerbating excitotoxicity and neuronal damage in models of stroke and traumatic brain injury.

Biochemical and Physiological Effects:

1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-azepanamine hydrochloride has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro, 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-azepanamine hydrochloride has been shown to increase extracellular glutamate levels, enhance synaptic transmission, and induce long-term potentiation (LTP) in hippocampal slices. In vivo, 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-azepanamine hydrochloride has been shown to improve cognitive function and enhance synaptic plasticity in animal models of aging and Alzheimer's disease. However, 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-azepanamine hydrochloride can also induce excitotoxicity and neuronal damage in models of stroke and traumatic brain injury, highlighting the importance of context-dependent effects.

Advantages and Limitations for Lab Experiments

1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-azepanamine hydrochloride has several advantages and limitations for lab experiments. One of the main advantages is its potency and selectivity for EAAT3, which allows for specific modulation of glutamate reuptake in the brain. 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-azepanamine hydrochloride is also relatively easy to synthesize and has good solubility in aqueous solutions. However, 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-azepanamine hydrochloride has several limitations, including its potential for inducing excitotoxicity and neuronal damage in certain contexts, and its limited bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for research involving 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-azepanamine hydrochloride. One area of interest is the role of EAAT3 in regulating synaptic plasticity and behavior in animal models of addiction and psychiatric disorders. 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-azepanamine hydrochloride has been shown to modulate reward-related behavior and synaptic plasticity in the nucleus accumbens, a key brain region involved in addiction and motivation. Another area of interest is the development of more potent and selective EAAT3 inhibitors for therapeutic applications, such as neuroprotection in stroke and traumatic brain injury. Finally, there is a need for further investigation into the potential side effects and safety profile of 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-azepanamine hydrochloride and other EAAT3 inhibitors in preclinical and clinical studies.

Synthesis Methods

1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-azepanamine hydrochloride can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of the key intermediate 2-benzothiophenecarboxylic acid, which is then converted to the corresponding acid chloride and reacted with 3-azepanamine to yield 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-azepanamine hydrochloride hydrochloride. The synthesis has been optimized to yield high purity 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-azepanamine hydrochloride with good yields and has been reported in several publications.

Scientific Research Applications

1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-azepanamine hydrochloride has been extensively used in scientific research to investigate the role of EAAT3 in various physiological and pathological conditions. EAAT3 is expressed in several regions of the brain, including the striatum, hippocampus, and cortex, and is involved in regulating neurotransmission, synaptic plasticity, and neuroprotection. 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-azepanamine hydrochloride has been used to study the effects of EAAT3 blockade on neuronal activity, synaptic plasticity, and behavior in animal models of neurological disorders such as epilepsy, Parkinson's disease, and addiction.

properties

IUPAC Name |

(3-aminoazepan-1-yl)-(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2OS/c16-12-6-3-4-8-17(9-12)15(18)14-13-7-2-1-5-11(13)10-19-14/h10,12H,1-9,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQYVBJPRXPEKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)N)C(=O)C2=C3CCCCC3=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5552773.png)

![4,4'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(3-methoxybenzaldehyde) dioxime](/img/structure/B5552783.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5552794.png)

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5552804.png)

![5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552825.png)

![N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline](/img/structure/B5552829.png)

![1-(4-fluorophenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}methanesulfonamide hydrochloride](/img/structure/B5552830.png)

![2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B5552839.png)

![methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5552846.png)